REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH:10]([CH2:14][CH2:15][CH3:16])[C:11]([O-:13])=[O:12].N1C(C)=CC=[CH:19][C:18]=1C>C(#N)C>[CH3:1][N:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH2:16][CH2:15][CH2:14][CH2:10][C:11]([O:13][CH2:18][CH3:19])=[O:12]
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Name
|
|
Quantity
|
5.52 mL
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Type
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reactant
|
Smiles
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CNC1=CC=CC=C1
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Name
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Bromovalerate
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Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
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BrC(C(=O)[O-])CCC
|
Name
|
|
Quantity
|
5.82 mL
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Type
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CUSTOM
|
Details
|
under stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for 24 hour
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Duration
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24 h
|
Type
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CUSTOM
|
Details
|
Acetonitrile was removed under vacuum and residues
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in ether
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
to give a brown liquid
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel using a 10% ethyl acetate in hexane as eluent
|
Type
|
CUSTOM
|
Details
|
gave 10.1 g light yellow oil as product
|
Type
|
CUSTOM
|
Details
|
MW C14H21NO2 235.32 g/mol (yields 90%)
|
Name
|
|
Type
|
|
Smiles
|
CN(CCCCC(=O)OCC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |